molecular formula C14H12ClNO2 B4132099 N-(5-chloro-2-phenoxyphenyl)acetamide

N-(5-chloro-2-phenoxyphenyl)acetamide

Cat. No.: B4132099
M. Wt: 261.70 g/mol
InChI Key: DBQVDOMIWLSXOF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.0556563 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

  • Analgesic and Anti-Inflammatory Properties : The compound has been studied for its potential use in pain control and as an anti-inflammatory agent, often in combination with other drugs. For instance, it has been combined with paracetamol and non-steroidal anti-inflammatory drugs (NSAIDs) like chlorzoxazone and nimesulide for pain control in over-the-counter formulations (Sane & Gadgil, 2002).

Agricultural Applications

  • Herbicide Metabolism and Carcinogenicity : N-(5-chloro-2-phenoxyphenyl)acetamide derivatives, like acetochlor and alachlor, are used as herbicides in agriculture. Studies have explored their metabolism in liver microsomes and their potential carcinogenicity. These compounds are metabolized in the liver to form metabolites like CDEPA and CMEPA, which are linked to carcinogenic effects in rats (Coleman et al., 2000).

Antiviral and Anticancer Research

  • Anticytomegalovirus Activity : Research has been conducted on new N-aryl acetamide derivatives, including those with a structure similar to this compound, for their antiviral properties against human cytomegalovirus. Some derivatives exhibited potent in vitro virus inhibitory activity (Paramonova et al., 2020).
  • Antimalarial Activity : Derivatives of this compound have been studied for their antimalarial activity. These studies include the synthesis and evaluation of various derivatives for their efficacy against malaria in mice and their potential for clinical trials in humans (Werbel et al., 1986).
  • Anticancer Activities : Certain derivatives have been synthesized and evaluated for potential anticancer activities. Studies have shown that some of these derivatives, especially those with halogen substituents on the aromaticring, demonstrate promising anticancer and anti-inflammatory effects. For example, a compound identified as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anticancer, anti-inflammatory, and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).

Chemical Synthesis and Structural Analysis

  • Synthesis and Structural Studies : Research has been conducted on the synthesis and crystal structure analysis of this compound and its derivatives. This includes the investigation of their molecular and crystal structures, contributing to the understanding of their chemical properties and potential applications in various fields (Chi et al., 2018).

Radiopharmaceutical Research

  • Peripheral Benzodiazepine Receptor Agonists : Compounds structurally related to this compound have been examined as peripheral benzodiazepine receptor agonists. Studies include the synthesis and evaluation of these compounds, investigating their potential for use in diagnostic imaging and therapy (Zhang et al., 2003).

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-10(17)16-13-9-11(15)7-8-14(13)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQVDOMIWLSXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring compound of the title compound of Example 9 (5.0 g, 23 mmol) in pyridine (50 mL) was added acetic anhydride (2.75 g, 27 mmol), and the resulting solution was stirred for 3 hours. The solvent was removed under reduced pressure and the residue was dissolved in CHCl3 (300 mL) and extracted with HCl (1M, 3×150 mL), NaHCO3 (saturated, 3×150 mL), dried (MqSO4) and evaporated to yield an oil. The material was chromatographed (MPLC, 1:1 EtOAc:hexane) to yield 4.52 g of a yellow oil. This material was employed in Example 11 without further purication.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.